molecular formula C9H9F2NO2 B1585924 3-Amino-3-(3,5-difluorophenyl)propanoic acid CAS No. 682804-73-5

3-Amino-3-(3,5-difluorophenyl)propanoic acid

Cat. No. B1585924
CAS RN: 682804-73-5
M. Wt: 201.17 g/mol
InChI Key: OYIOVKBLAKVZEC-UHFFFAOYSA-N
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Description

“3-Amino-3-(3,5-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 682804-73-5 . Its molecular weight is 201.17 . The IUPAC name for this compound is 3-(3,5-difluorophenyl)-beta-alanine . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 201.17 .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Research has shown that polymorphism, the occurrence of different crystal forms, is significant in pharmaceutical compounds, including those related to 3-amino-3-(3,5-difluorophenyl)propanoic acid. For instance, Vogt et al. (2013) studied two polymorphic forms of a related compound using various techniques like spectroscopy and diffractometry. They noted challenges in analytical and physical characterization due to similarities in spectra and diffraction patterns of these polymorphs (Vogt et al., 2013).

Fluorescence Derivatisation of Amino Acids

The derivatisation of amino acids for fluorescence applications is another area of interest. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids. This derivatisation resulted in strong fluorescence, useful in biological assays (Frade et al., 2007).

Synthesis Methods for Biologically Active Compounds

In the synthesis of biologically active compounds, intermediates like 3-aminothiocarbonylthio)propanoic acids play a crucial role. Orlinskii (1996) described methods for synthesizing these intermediates, highlighting their importance in the pharmaceutical industry (Orlinskii, 1996).

Asymmetric Biocatalysis in Pharmaceutical Intermediates

The use of asymmetric biocatalysis for producing pharmaceutical intermediates is another application. Li et al. (2013) studied the biocatalysis ofS-3-amino-3-phenylpropionic acid using isolated Methylobacterium, highlighting the significance of chiral catalysis in pharmaceutical synthesis. Their work demonstrated the potential of biocatalysis in producing enantiopure compounds efficiently (Li et al., 2013).

Synthesis and Biological Evaluation of Amino Acid Derivatives

Han et al. (2021) synthesized several CF3Se-substituted α-amino acid derivatives. Their primary in vitro cytotoxicity assays revealed potential cell growth inhibitory effects, indicating the importance of such derivatives in biomedical research and drug development (Han et al., 2021).

Investigation of Synthetic Routes for Novel Compounds

Research into the synthesis of novel compounds such as 3-(phenylsulfonimidoyl)propanoate derivatives has been conducted. Tye and Skinner (2002) described various strategies for imination in the synthesis of these derivatives, showing the complexity and potential in developing new molecular entities (Tye & Skinner, 2002).

Corrosion Inhibition by Amino Acid Derivatives

Research into the application of amino acid derivatives as corrosion inhibitors is another fascinating area. Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors and evaluated their performance, demonstrating the interdisciplinary use of these compounds (Srivastava et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOVKBLAKVZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377655
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

682804-73-5
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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